1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole is a synthetic compound with the molecular formula C9H6F7N3O3 and a molecular weight of 337.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Heptafluoropropyl Group: The heptafluoropropyl group is introduced through nucleophilic substitution reactions using heptafluoropropyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group or the heptafluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Heptafluoropropyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents replacing the nitro or heptafluoropropyl groups.
Scientific Research Applications
1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit biological responses.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole: The parent compound.
1-Acetyl-3-trifluoromethyl-5-methyl-4-nitropyrazole: Similar structure with a trifluoromethyl group instead of heptafluoropropyl.
1-Acetyl-3-heptafluoropropyl-5-ethyl-4-nitropyrazole: Similar structure with an ethyl group instead of methyl.
Uniqueness
This compound is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics.
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitropyrazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N3O3/c1-3-5(19(21)22)6(17-18(3)4(2)20)7(10,11)8(12,13)9(14,15)16/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXNZNEAYAANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.